

Introduction: The Critical Role of Solubility in Research and Development

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Compound of Interest

Compound Name: *Methyl 5-hydroxy-6-nitropicolinate*

Cat. No.: *B13014987*

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Methyl 5-hydroxy-6-nitropicolinate is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of polar functional groups—a hydroxyl (-OH), a nitro (-NO₂), and a methyl ester (-COOCH₃)—onto the pyridine ring suggests a nuanced solubility profile. Understanding this profile is paramount for a wide range of applications, from designing homogeneous reaction conditions for further chemical synthesis to preparing stock solutions for biological screening assays. An accurate assessment of solubility in solvents like DMSO and methanol is a critical first step in the journey of a compound from the bench to its final application.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility.^[1] This adage is rooted in the nature of intermolecular forces between solvent and solute molecules. To anticipate the solubility of **Methyl 5-hydroxy-6-nitropicolinate**, we must first consider its molecular structure and the properties of DMSO and methanol.

Methyl 5-hydroxy-6-nitropicolinate: A Molecule of Mixed Polarity

The structure of **Methyl 5-hydroxy-6-nitropicolinate** features:

- A polar aromatic pyridine ring: The nitrogen atom in the ring can act as a hydrogen bond acceptor.
- A hydroxyl group (-OH): This group can act as both a hydrogen bond donor and acceptor, significantly contributing to its polarity.
- A nitro group (-NO₂): This is a strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
- A methyl ester group (-COOCH₃): This group adds polarity and potential for hydrogen bonding at the carbonyl oxygen.

Collectively, these functional groups render the molecule polar. However, the aromatic ring also introduces a degree of nonpolar character.

Solvent Properties: DMSO and Methanol

The choice of solvent is critical, and DMSO and methanol represent two distinct classes of polar solvents.

Property	Dimethyl Sulfoxide (DMSO)	Methanol (CH ₃ OH)
Solvent Class	Polar Aprotic	Polar Protic
Dielectric Constant	~47	~33
Hydrogen Bonding	H-bond acceptor	H-bond donor and acceptor
Key Features	High boiling point (189 °C); dissolves a wide range of polar and nonpolar compounds. [2]	Low boiling point (64.7 °C); readily forms hydrogen bonds.

- DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent, DMSO possesses a strong dipole moment and is an excellent hydrogen bond acceptor.[\[2\]](#) Its ability to dissolve a vast array of organic and inorganic compounds makes it a ubiquitous solvent in drug discovery and biological assays.[\[3\]](#)[\[4\]](#)

- Methanol (CH₃OH): As a polar protic solvent, methanol can both donate and accept hydrogen bonds. This characteristic allows it to effectively solvate polar molecules, particularly those with hydroxyl or amine groups.

Predicted Solubility of Methyl 5-hydroxy-6-nitropicolinate

- In DMSO: Given the strong polar nature of both **Methyl 5-hydroxy-6-nitropicolinate** and DMSO, and DMSO's exceptional capacity as a universal solvent, a high solubility is anticipated. The primary intermolecular interactions would be strong dipole-dipole forces and hydrogen bonding between the hydroxyl group of the solute and the sulfoxide oxygen of DMSO.
- In Methanol: Good solubility is also expected in methanol due to the potential for extensive hydrogen bonding between the solute's hydroxyl, nitro, and ester groups and the hydroxyl group of methanol. However, the presence of the relatively larger aromatic ring in the solute might slightly limit its solubility compared to smaller, highly polar molecules.

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are valuable, empirical determination is essential for quantitative accuracy. The following protocol provides a robust method for determining the solubility of **Methyl 5-hydroxy-6-nitropicolinate**.

Objective: To determine the saturation solubility of **Methyl 5-hydroxy-6-nitropicolinate** in DMSO and methanol at a specified temperature (e.g., ambient room temperature).

Materials:

- **Methyl 5-hydroxy-6-nitropicolinate** (solid)
- Anhydrous DMSO
- Anhydrous Methanol

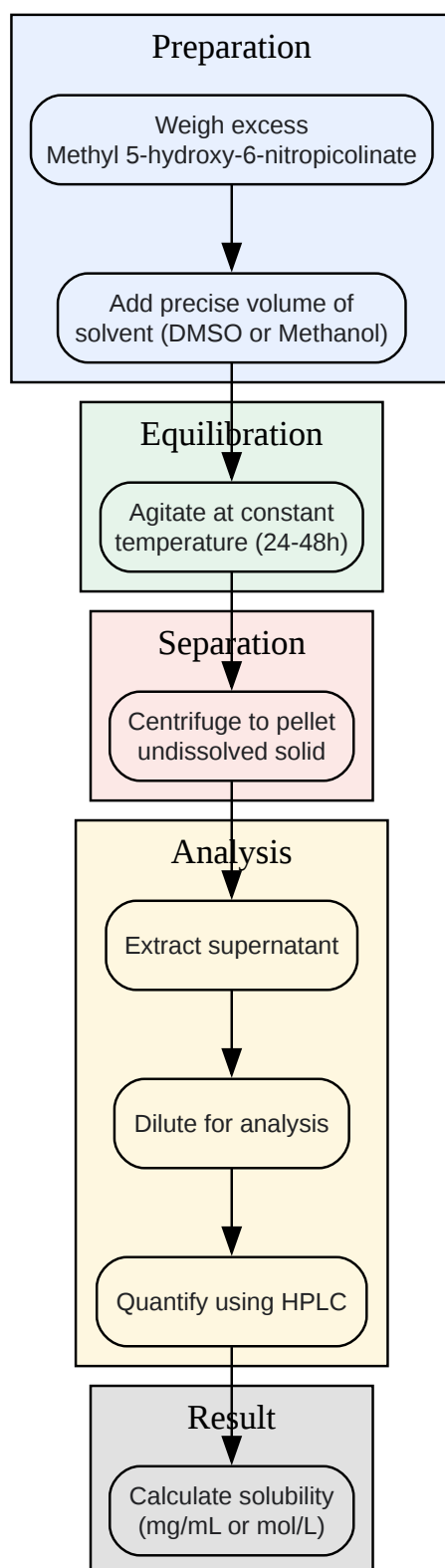
- Analytical balance
- Vortex mixer
- Thermostatically controlled shaker or incubator
- Microcentrifuge
- Calibrated pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

- Preparation of Supersaturated Solutions:
 - Accurately weigh an excess amount of **Methyl 5-hydroxy-6-nitropicolinate** (e.g., 10 mg) into several small, sealable vials.
 - To each vial, add a precise volume of the chosen solvent (e.g., 1 mL of DMSO or methanol).^{[5][6]}
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The extended mixing time allows for the dissolution process to reach saturation.
- Separation of Undissolved Solid:
 - After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set time (e.g., 15 minutes) to pellet the undissolved solid.
- Preparation of Saturated Solution for Analysis:

- Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.
- Dilute the supernatant with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC).
- Quantitative Analysis:
 - Analyze the diluted samples using a validated HPLC method to determine the concentration of **Methyl 5-hydroxy-6-nitropicolinate**.
 - Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.
- Calculation of Solubility:
 - Calculate the concentration of the undiluted saturated solution based on the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL or mol/L.

Diagram of the Experimental Workflow:



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Caption: Experimental workflow for determining solubility.

Data Summary Table

While specific experimental data for **Methyl 5-hydroxy-6-nitropicolinate** is not publicly available, the results of the proposed experiment would be summarized as follows:

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Observations
DMSO	25	To be determined	To be determined	e.g., Clear, colorless solution
Methanol	25	To be determined	To be determined	e.g., Clear, colorless solution

Conclusion and Practical Recommendations

The molecular structure of **Methyl 5-hydroxy-6-nitropicolinate** strongly suggests good to excellent solubility in both DMSO and methanol, owing to its polar nature and capacity for hydrogen bonding. DMSO is predicted to be a superior solvent due to its larger dielectric constant and its broad effectiveness in dissolving a wide range of compounds.

For researchers and drug development professionals, it is imperative to empirically determine the solubility for specific applications. The provided protocol offers a robust and reliable method for obtaining this critical data. When preparing stock solutions, it is recommended to start with DMSO for achieving higher concentrations. For applications where DMSO may be incompatible (e.g., certain cell-based assays), methanol can serve as a viable alternative, though the maximum achievable concentration may be lower. Always ensure the complete dissolution of the compound and consider the potential for precipitation upon dilution in aqueous media, a common challenge with compounds initially dissolved in strong organic solvents.

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